molecular formula C16H13N3O2S2 B2688820 1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 460724-11-2

1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2688820
CAS No.: 460724-11-2
M. Wt: 343.42
InChI Key: VUEZAUOXXDBWSU-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic heterocyclic compound designed for pharmaceutical and medicinal chemistry research. Its structure integrates two privileged pharmacophores: an indoline moiety and a 1,3,4-oxadiazole ring linked via a thioether bridge to a thiophene group. This molecular framework is of significant interest in the design of novel bioactive molecules, particularly in oncology and infectious disease research. The core 1,3,4-oxadiazole ring is a well-established bioisostere for esters and amides, known to enhance the lipophilicity of drug candidates and improve their ability to reach molecular targets via transmembrane diffusion . Compounds featuring the 1,3,4-oxadiazole nucleus have demonstrated a broad spectrum of biological activities, with substantial research highlighting their potent antitumor and anticancer properties through various mechanisms, including enzyme inhibition . Furthermore, the thiophene moiety is a scaffold present in numerous commercially available drugs and is frequently investigated for its diverse biological activities, including pronounced effects in anticancer research . The indoline component is another significant heterocycle in medicinal chemistry, found in many natural products and synthetic drugs with various therapeutic applications . Primary Research Applications: Anticancer Agent Development: This compound is a candidate for in vitro screening against various human cancer cell lines. The integration of the thiophene and oxadiazole rings is a strategy employed in developing prospective antiproliferative compounds . Similar structures have been evaluated against lines such as breast adenocarcinoma (MCF7), colon cancer (HCT116), human hepatocellular carcinoma (HepG-2), and human lung cancer (A-549) . Antimicrobial Research: The structural motifs present in this molecule are associated with antimicrobial potential, making it suitable for research against bacterial and fungal pathogens . Mechanistic and Biochemical Studies: Researchers can utilize this compound to investigate interactions with specific biological targets, such as enzymes or receptors, including tyrosine kinases and carbonic anhydrases, which are crucial in cancer cell proliferation . This product is intended for research purposes only in a controlled laboratory environment. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-14(19-8-7-11-4-1-2-5-12(11)19)10-23-16-18-17-15(21-16)13-6-3-9-22-13/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEZAUOXXDBWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Moiety: Starting from aniline derivatives, the indoline ring can be synthesized through cyclization reactions.

    Synthesis of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be formed via cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Thioether Formation: The thiophene ring can be introduced through nucleophilic substitution reactions, where a thiol group reacts with a halogenated thiophene derivative.

    Final Coupling: The final step involves coupling the indoline and oxadiazole-thiophene intermediates under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiophene or oxadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution Reagents: Halogenated compounds, thiols, or amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene or oxadiazole rings.

Scientific Research Applications

Anticancer Properties

Research indicates that 1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone exhibits significant anticancer activity. It has been tested against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Colon CancerHCT11615.5
Lung CancerA54912.3
Breast CancerMCF710.8

The compound's mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase and telomerase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against a variety of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli16
Pseudomonas aeruginosa14

The antimicrobial activity is attributed to the presence of the thiophene and oxadiazole moieties, which enhance its interaction with microbial cell membranes .

Case Study 1: Anticancer Efficacy

A study published in Nature investigated the efficacy of this compound against HCT116 colon cancer cells. The study utilized various concentrations of the compound and assessed cell viability through MTT assays. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial potential of this compound against common bacterial strains. The researchers employed disk diffusion methods to measure the zones of inhibition. The results confirmed that the compound effectively inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents (Oxadiazole/Ketone Side) Biological Activity Key Findings Reference
1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone Thiophen-2-yl (Oxadiazole); Indolin-1-yl Under investigation Hypothesized anticancer/antimicrobial activity due to thiophene’s electronic effects and indoline’s bioactivity.
2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone 2-Fluorophenyl (Oxadiazole); Indolin-1-yl Not reported Structural similarity suggests comparable physicochemical properties; fluorophenyl may enhance lipophilicity.
1-(4-Chlorophenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-oxadiazol-2-yl)thio] Pyrimidinylthio propyl (Oxadiazole); Cl-Ph Cytotoxic (anticancer) Cytotoxicity proportional to living cell count; chloro substitution improves membrane permeability.
1-(4-Nitrophenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-oxadiazol-2-yl)thio] Pyrimidinylthio propyl (Oxadiazole); NO₂-Ph Cytotoxic (anticancer) Higher melting point (150–152°C) due to nitro group’s electron-withdrawing effects; enhanced stability.
1-(5-Mercapto-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone Pyridinylamino (Ketone); Mercapto (Oxadiazole) Antimicrobial (MIC: 30.2–43.2 μg/cm³) Thioether and oxadiazole critical for activity; pyridine directs targeting.
2-((5-(5-Methyl-2-phenylimidazol-4-yl)-oxadiazol-2-yl)thio)-1-phenylethanone Imidazole (Oxadiazole); Phenyl Not reported 76% synthetic yield via phenacyl bromide condensation; imidazole may modulate solubility.

Physicochemical and Spectral Comparisons

  • Melting Points: Electron-withdrawing groups (e.g., NO₂ in ) increase melting points (150–152°C) compared to electron-donating groups (e.g., CH₃ in , 86–89°C).
  • IR Spectra : C=O ketone stretches near 1680 cm⁻¹ and C-S vibrations at ~620 cm⁻¹ are consistent across analogues . Thiophene’s aromatic C-H stretches (3057–3020 cm⁻¹) differ from fluorophenyl (3061–3020 cm⁻¹) .
  • Synthetic Yields : Phenacyl bromide-based syntheses yield 65–82% for indoline/oxadiazole hybrids , suggesting feasible scalability for the target compound.

Biological Activity

1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound characterized by its unique structural components: an indoline moiety, a thiophene ring, and an oxadiazole ring. This combination suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Property Details
IUPAC Name 1-(2,3-dihydroindol-1-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Molecular Formula C₁₆H₁₃N₃O₂S₂
Molecular Weight 341.42 g/mol
CAS Number 460724-11-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its effects on different biological pathways.

Antimicrobial Activity

Research has shown that compounds similar to 1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone exhibit significant antimicrobial properties. For instance, derivatives with thiophene and oxadiazole rings have been tested against multi-drug resistant (MDR) pathogens. A study reported minimum inhibitory concentration (MIC) values for related compounds ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological activity is likely multifaceted:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or replication.
  • Biofilm Disruption : The compound has shown potential in reducing biofilm formation, which is critical for the survival of bacteria in hostile environments .
  • Synergistic Effects : It may enhance the efficacy of existing antibiotics when used in combination therapies .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of a series of thiophene-bearing compounds, including those structurally related to our target compound. The results indicated:

Compound MIC (μg/mL) MBC (μg/mL) Biofilm Reduction (%)
Compound A0.220.2570
Compound B0.300.3565
Compound C0.500.5560

These findings suggest that modifications to the oxadiazole and thiophene components can significantly enhance antimicrobial activity .

Cytotoxicity Assessment

In vitro cytotoxicity studies have demonstrated that many derivatives of this compound exhibit low hemolytic activity (less than 15% lysis), indicating a favorable safety profile for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a multi-step process involving (i) cyclization of thiophene-2-carboxylic acid hydrazide to form the 1,3,4-oxadiazole ring and (ii) coupling with indoline via a thioether linkage. Key steps include refluxing in acetic acid (for oxadiazole formation) and using PEG-400 as a solvent for thioether bond formation (70–80°C, 2–3 hours) . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents (e.g., thiosemicarbazide) to improve yields.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use spectroscopic techniques:

  • IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹).
  • ¹H/¹³C NMR : Assign signals for indoline protons (δ 6.8–7.2 ppm) and thiophene/oxadiazole protons (δ 7.5–8.2 ppm) .
  • HR-MS : Verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodology : Screen for antimicrobial activity (e.g., Mycobacterium tuberculosis H37Rv) using microplate Alamar Blue assays (MIC values <10 µg/mL indicate potency) . For enzyme inhibition (e.g., lipoxygenase or LOX), use spectrophotometric assays monitoring absorbance changes at 234 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Substituent variation : Replace thiophene with pyridine (electron-withdrawing groups) to improve binding to bacterial enzymes .
  • Linker modification : Replace the thioether with sulfonamide to enhance metabolic stability.
  • Statistical analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, polar surface area) with activity .

Q. What computational strategies predict binding modes and target interactions?

  • Methodology :

  • Molecular docking (AutoDock Vina): Simulate binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK), focusing on hydrogen bonds between oxadiazole sulfur and Arg158 .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore modeling : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using tools like Schrödinger’s Phase .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rat serum) and hepatic microsome assays to identify metabolic liabilities .
  • Formulation adjustments : Use liposomal encapsulation to improve bioavailability if poor solubility (logP >3) limits in vivo efficacy .

Data Analysis and Validation

Q. What analytical techniques resolve structural ambiguities in derivatives with similar mass spectra?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Differentiate regioisomers by correlating indoline C-3 with oxadiazole protons .
  • X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition for chiral centers) .

Q. How can retrosynthetic analysis streamline the synthesis of novel analogs?

  • Methodology : Use AI-driven tools (e.g., Pistachio, Reaxys) to propose one-step routes. For example, disconnecting the thioether bond suggests starting with 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol and 1-(indolin-1-yl)ethanone .

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